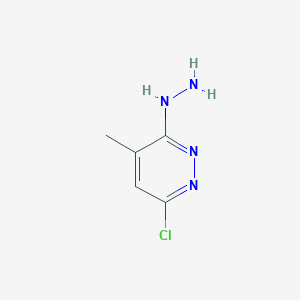

6-Chloro-3-hydrazinyl-4-methylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-4-methylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-3-2-4(6)9-10-5(3)8-7/h2H,7H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERJLPZSASYBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466060 | |

| Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66530-55-0 | |

| Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Chloro 3 Hydrazinyl 4 Methylpyridazine

Precursor Synthesis and Halogenation of Pyridazine (B1198779) Ring Systems

The common strategy for synthesizing the target compound begins with the construction of a substituted pyridazinone ring, which is subsequently halogenated. A key precursor for 6-chloro-3-hydrazinyl-4-methylpyridazine is 3,6-dichloro-4-methylpyridazine (B106839).

The synthesis of the pyridazine core often starts from the condensation reaction of a suitable 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648). For the 4-methyl substituted pyridazine ring, a common precursor is 4-methyl-3,6-pyridazinedione. This intermediate can be prepared and then subjected to halogenation.

The halogenation step is crucial for introducing the reactive chloro groups, which can later be substituted. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for converting pyridazinones and hydroxypyridazines into their corresponding chloropyridazines. For instance, the reaction of a pyridazinedione with POCl₃ replaces the hydroxyl groups with chlorine atoms, yielding a dichloropyridazine derivative. heteroletters.org This process is a standard method for producing chlorinated pyridazines, which are versatile intermediates in the synthesis of more complex derivatives. acs.org

Table 1: Key Precursors and Reagents in the Synthesis of Chlorinated Pyridazines

| Precursor/Intermediate | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-methyl-3,6-pyridazinedione | POCl₃ | 3,6-dichloro-4-methylpyridazine | Halogenation |

The resulting 3,6-dichloro-4-methylpyridazine serves as the direct precursor for the introduction of the hydrazinyl group. chemsrc.com

Introduction of the Hydrazinyl Moiety via Nucleophilic Substitution Reactions

With the chlorinated pyridazine precursor in hand, the next step is the introduction of the hydrazinyl group. This is typically achieved through a nucleophilic aromatic substitution (SɴAr) reaction, where the chlorine atom is displaced by a hydrazine nucleophile. researchgate.netacs.org

The most direct method for introducing the hydrazinyl group is the reaction of a chloropyridazine with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O). researchgate.netnih.gov In this reaction, the lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electron-deficient carbon atom of the pyridazine ring that is bonded to the chlorine atom. The chloride ion is subsequently expelled as a leaving group.

For the synthesis of this compound from 3,6-dichloro-4-methylpyridazine, the reaction conditions must be controlled to achieve monosubstitution. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may require heating. heteroletters.org The hydrazine hydrate acts as both the nucleophile and often as the base to neutralize the HCl generated during the reaction.

Reaction Scheme:

3,6-dichloro-4-methylpyridazine + H₂NNH₂·H₂O → this compound + HCl

When starting with a di-substituted precursor like 3,6-dichloro-4-methylpyridazine, achieving regioselective monosubstitution is a primary challenge. The two chlorine atoms at the 3- and 6-positions have different reactivities due to the electronic influence of the ring nitrogen atoms and the methyl group. To favor the formation of the desired 3-hydrazinyl product over the 6-hydrazinyl or the 3,6-dihydrazinyl byproducts, several reaction parameters can be optimized:

Stoichiometry: Using a controlled amount of hydrazine hydrate (e.g., one equivalent or a slight excess) can minimize the occurrence of double substitution.

Temperature: Lower reaction temperatures generally favor kinetic control and can enhance selectivity. The reaction may be performed at room temperature or with gentle heating to control the rate of substitution.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Alcohols like ethanol are commonly used.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for quenching the reaction once the desired product is formed, preventing further substitution. heteroletters.org

Studies on the nucleophilic substitution of chlorine in various chlorinated pyridazines have shown that the reaction conditions are critical for controlling the outcome. researchgate.net

Regioselective Synthesis Approaches for Substituted Pyridazines

Achieving the desired substitution pattern on the pyridazine ring is a central aspect of synthetic strategy. Regioselectivity can be engineered through various advanced methods beyond the simple control of reaction conditions. nih.gov

One powerful approach is the use of inverse-electron-demand Diels-Alder (IEDDA) reactions. rsc.org This method involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an alkyne. This reaction forms the pyridazine ring directly with substituents in predictable positions. By choosing appropriately substituted tetrazines and alkynes, a wide variety of substituted pyridazines can be synthesized with high regiocontrol. rsc.orgorganic-chemistry.org For example, the reaction between a 3-substituted tetrazine and an alkynyl sulfide (B99878) can lead to trisubstituted pyridazines with unique and controlled regioselectivity. rsc.org

Another strategy involves palladium-catalyzed cross-coupling reactions. acs.org Starting with a pre-functionalized pyridazine, such as an iodopyridazine, various substituents can be introduced at specific positions. This method is particularly useful for creating unsymmetrical 3,6-disubstituted pyridazines, allowing for the late-stage introduction of functional groups. acs.org

These regioselective methods provide powerful tools for constructing complex pyridazine derivatives where the precise placement of functional groups is essential.

Multicomponent Reactions for Pyridazine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient route to complex heterocyclic scaffolds like pyridazines. bohrium.com MCRs are advantageous due to their atom economy, procedural simplicity, and ability to generate molecular diversity quickly. bohrium.comacsgcipr.org

While many MCRs have been developed for pyridine (B92270) synthesis (e.g., the Hantzsch synthesis), similar principles are applied to pyridazine synthesis. taylorfrancis.comnih.gov These reactions typically involve building a precursor in situ, which then undergoes cyclization to form the pyridazine ring. acsgcipr.org For example, a one-pot reaction could involve the condensation of a dicarbonyl compound, hydrazine, and another component to introduce additional functionality onto the ring system.

The development of MCRs for pyridazine scaffolds is an active area of research, aiming to create more efficient and environmentally friendly synthetic routes. These methods can reduce the number of steps required for synthesis, minimize waste, and allow for the rapid generation of libraries of substituted pyridazines for various applications. bohrium.com

Chemical Transformations and Derivatization of 6 Chloro 3 Hydrazinyl 4 Methylpyridazine

Reactions Involving the Hydrazinyl Group

The hydrazinyl moiety at the 3-position of the pyridazine (B1198779) ring is a potent nucleophile and a versatile precursor for the construction of various heterocyclic systems. Its chemical transformations are central to the derivatization of 6-chloro-3-hydrazinyl-4-methylpyridazine.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

The reaction of this compound with various aldehydes and ketones leads to the formation of the corresponding hydrazones. This condensation reaction is typically carried out in a suitable solvent, often with acid catalysis, to facilitate the dehydration process. The resulting hydrazones are valuable intermediates in their own right, often serving as precursors for subsequent cyclization reactions.

A general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction conditions can be tailored based on the reactivity of the specific carbonyl compound used.

Table 1: Examples of Hydrazone Synthesis from this compound

| Carbonyl Compound | Product (Hydrazone) | Reaction Conditions |

| Benzaldehyde | (E)-6-chloro-3-(2-benzylidenehydrazinyl)-4-methylpyridazine | Ethanol (B145695), reflux |

| Acetophenone | 6-chloro-3-(2-(1-phenylethylidene)hydrazinyl)-4-methylpyridazine | Acetic acid, reflux |

| 4-Chlorobenzaldehyde | (E)-6-chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)-4-methylpyridazine | Ethanol, reflux |

Cyclization Reactions to Form Fused Heterocycles (e.g., Triazoles, Pyrazoles)

The hydrazinyl group is a key functionality for the synthesis of fused heterocyclic systems, most notably triazoles and pyrazoles. These reactions typically proceed through an initial condensation or acylation at the hydrazinyl moiety, followed by an intramolecular cyclization.

Triazole Formation: One of the most common cyclization reactions involves the reaction of this compound with reagents containing a single carbon atom that becomes incorporated into the new triazole ring. For instance, reaction with formic acid or its derivatives can lead to the formation of a triazolo[4,3-b]pyridazine ring system. Another approach is the oxidative cyclization of pre-formed hydrazones, often using an oxidizing agent like iodobenzene (B50100) diacetate. organic-chemistry.org

Pyrazole (B372694) Formation: Pyrazoles can be synthesized by reacting this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via a condensation-cyclization sequence, where the two carbonyl groups of the dicarbonyl compound react with the two nitrogen atoms of the hydrazinyl group to form the five-membered pyrazole ring.

Table 2: Examples of Fused Heterocycle Synthesis

| Reagent | Fused Heterocycle Formed | Reaction Conditions |

| Formic Acid | 6-Chloro-8-methyl- organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[4,3-b]pyridazine | Heating |

| Acetylacetone | 6-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridazine | Ethanol, reflux |

| Diethyl malonate | 3-(6-chloro-4-methylpyridazin-3-yl)-5-hydroxy-1H-pyrazole | Sodium ethoxide, ethanol, reflux |

Nucleophilic Substitution Reactions with Other Reagents

The hydrazinyl group can also undergo reactions such as acylation and alkylation. In these reactions, the nucleophilic nitrogen atoms of the hydrazinyl group attack an electrophilic center, leading to the formation of a new bond.

Acylation: Acylation of this compound can be achieved using acylating agents like acid chlorides or anhydrides. This reaction typically occurs at the terminal amino group of the hydrazinyl moiety to form the corresponding acylhydrazide. These acylated derivatives can serve as intermediates for further transformations, including cyclization reactions. For example, reaction with acetic anhydride (B1165640) can yield the corresponding acetylhydrazide. nih.gov

Alkylation: While less common, alkylation of the hydrazinyl group is also possible using alkylating agents such as alkyl halides. The reaction can potentially occur at either nitrogen atom of the hydrazinyl group, and the regioselectivity can be influenced by the reaction conditions and the nature of the alkylating agent.

Oxidative Transformations of the Hydrazine (B178648) Moiety

The hydrazine moiety in this compound can undergo oxidative transformations. A key reaction in this category is dehydrazination, which involves the removal of the hydrazinyl group and its replacement with a hydrogen atom. This transformation can be effected by treatment with oxidizing agents such as copper(II) sulfate (B86663) or mercuric oxide. This reaction provides a synthetic route to 3-unsubstituted pyridazines from their 3-hydrazinyl precursors.

Another potential oxidative transformation is the diazotization of the hydrazinyl group. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can convert the hydrazinyl group into a diazonium salt. organic-chemistry.org These diazonium salts are often unstable but can be used in situ for subsequent reactions, such as Sandmeyer-type reactions, to introduce a variety of substituents in place of the original hydrazinyl group. organic-chemistry.orgwikipedia.orgnih.govmasterorganicchemistry.com

Reactions Involving the Chloro Substituent

The chloro group at the 6-position of the pyridazine ring is susceptible to nucleophilic attack, allowing for its displacement by a variety of nucleophiles.

Nucleophilic Aromatic Substitution with Various Nucleophiles

The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups at the 6-position.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the pyridazine ring.

A variety of nucleophiles can be employed in this reaction, including alkoxides, thiolates, and amines. The choice of nucleophile and reaction conditions can be tuned to achieve the desired substitution product. For instance, reaction with sodium methoxide (B1231860) would yield the 6-methoxy derivative, while reaction with ammonia (B1221849) or an amine would lead to the corresponding 6-amino or 6-alkylamino derivative.

Table 3: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

| Sodium methoxide (NaOCH₃) | 6-Methoxy-3-hydrazinyl-4-methylpyridazine |

| Sodium thiophenoxide (NaSPh) | 3-Hydrazinyl-4-methyl-6-(phenylthio)pyridazine |

| Ammonia (NH₃) | 6-Amino-3-hydrazinyl-4-methylpyridazine |

| Piperidine | 3-Hydrazinyl-4-methyl-6-(piperidin-1-yl)pyridazine |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chloro substituent at the 6-position of the pyridazine ring serves as a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a particularly effective method for introducing aryl, heteroaryl, or vinyl groups at this position.

While direct Suzuki-Miyaura coupling on this compound can be challenging due to the potential for the hydrazinyl group to interfere with the catalytic cycle, two main strategies can be envisaged. The first involves the protection of the hydrazinyl group, for example, as a hydrazone or by acylation, prior to the cross-coupling reaction. The second, and more common, approach is to perform the Suzuki-Miyaura coupling on a precursor molecule, such as 3,6-dichloro-4-methylpyridazine (B106839), followed by the selective introduction of the hydrazinyl group.

The reactivity of the chlorine atoms in dichloropyridazines is often differentiated, allowing for selective mono-substitution. In 3,6-dichloropyridazine (B152260) derivatives, the chlorine at the 6-position is generally more reactive towards nucleophilic substitution and cross-coupling reactions. This regioselectivity allows for a stepwise functionalization of the pyridazine core. For instance, a Suzuki-Miyaura reaction on 3,6-dichloro-4-methylpyridazine with an arylboronic acid would be expected to yield the 6-aryl-3-chloro-4-methylpyridazine intermediate. Subsequent reaction with hydrazine hydrate (B1144303) would then displace the remaining chloro group to afford the desired 6-aryl-3-hydrazinyl-4-methylpyridazine.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |

| 3,6-dichloro-4-methylpyridazine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O | 6-Aryl-3-chloro-4-methylpyridazine | nih.gov |

| 6-Aryl-3-chloro-4-methylpyridazine | Hydrazine hydrate | Ethanol, reflux | 6-Aryl-3-hydrazinyl-4-methylpyridazine | nih.gov |

Table 1: Representative two-step synthesis of 6-aryl-3-hydrazinyl-4-methylpyridazine via Suzuki-Miyaura coupling.

Reactions Involving the Methyl Group

The methyl group at the 4-position of the pyridazine ring exhibits a degree of acidity due to the electron-withdrawing nature of the pyridazine ring. This allows for deprotonation by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to generate a carbanion. This nucleophilic species can then participate in a variety of subsequent reactions, including condensation and alkylation.

For instance, the generated carbanion can react with aldehydes and ketones in a condensation reaction to form the corresponding β-hydroxyalkyl derivatives. Subsequent dehydration can lead to the formation of a styryl or related unsaturated linkage at the 4-position.

| Reactant | Reagent(s) | Intermediate | Electrophile | Product |

| This compound | 1. Strong base (e.g., LDA) | 4-(Lithiomethyl)pyridazine derivative | Benzaldehyde | 6-Chloro-3-hydrazinyl-4-(2-hydroxy-2-phenylethyl)pyridazine |

| This compound | 1. Strong base (e.g., LDA) | 4-(Lithiomethyl)pyridazine derivative | Alkyl halide (e.g., CH₃I) | 6-Chloro-3-hydrazinyl-4-ethylpyridazine |

Table 2: Potential reactions involving the methyl group of this compound.

Functionalization at Other Positions of the Pyridazine Ring

Electrophilic aromatic substitution on the pyridazine ring is generally a challenging transformation. The presence of two nitrogen atoms in the ring significantly deactivates it towards electrophilic attack, making it less reactive than benzene. Furthermore, the chloro substituent at the 6-position is a deactivating group, further reducing the electron density of the ring. While the hydrazinyl and methyl groups are activating, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the hydrazinyl group and the ring nitrogens will be protonated, leading to further deactivation.

Despite these challenges, electrophilic substitution at the 5-position, which is ortho to the activating methyl group and meta to the deactivating chloro group and ring nitrogens, may be possible under forcing conditions. Halogenation, for instance, might be achieved using a halogen with a strong Lewis acid catalyst at elevated temperatures.

| Reaction | Reagents | Expected Major Product | Comments | Reference(s) |

| Nitration | HNO₃/H₂SO₄ | Low yield of 5-nitro derivative | Harsh conditions, significant deactivation by protonation. | google.com |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-6-chloro-3-hydrazinyl-4-methylpyridazine | Forcing conditions likely required. | nih.gov |

Table 3: Predicted outcomes of electrophilic substitution on this compound.

Directed ortho-metalation (DoM) provides a powerful and regioselective method for the functionalization of aromatic and heteroaromatic rings. In the case of this compound, the chloro group at the 6-position can act as a directing group for lithiation at the adjacent C-5 position. The use of a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures can facilitate the regioselective deprotonation at the C-5 position.

The resulting organolithium intermediate is a potent nucleophile and can be quenched with a wide range of electrophiles, allowing for the introduction of various functional groups at the 5-position. This strategy offers a complementary approach to electrophilic substitution for the functionalization of the pyridazine ring.

| Reagent(s) | Intermediate | Electrophile | Product | Reference(s) |

| 1. LiTMP, THF, -78 °C | 5-Lithio-6-chloro-3-hydrazinyl-4-methylpyridazine | DMF | This compound-5-carbaldehyde | wikipedia.org |

| 1. LiTMP, THF, -78 °C | 5-Lithio-6-chloro-3-hydrazinyl-4-methylpyridazine | I₂ | 6-Chloro-5-iodo-3-hydrazinyl-4-methylpyridazine | wikipedia.org |

Table 4: Potential functionalization at the C-5 position via directed ortho-metalation.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Analysis

Detailed experimental data for the ¹H NMR (proton NMR) spectrum of 6-Chloro-3-hydrazinyl-4-methylpyridazine is not extensively reported in publicly available literature. This analysis would typically reveal the number of different types of protons, their electronic environments, and their proximity to other protons. A theoretical spectrum would show distinct signals for the aromatic proton on the pyridazine (B1198779) ring, the protons of the methyl group, and the protons of the hydrazinyl (-NHNH₂) group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be crucial for confirming the compound's structure.

¹³C NMR Spectral Analysis

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals.

COSY would establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecule.

HMQC or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC would reveal correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular structure and assigning quaternary carbons.

Without experimental data, a detailed analysis using these techniques cannot be performed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, published IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Hydrazine) | 3300-3500 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Methyl) | 2850-2960 | Stretching |

| C=N (Pyridazine Ring) | 1500-1600 | Stretching |

| C=C (Pyridazine Ring) | 1400-1500 | Stretching |

| N-H (Hydrazine) | 1590-1650 | Bending |

| C-Cl | 600-800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) data has been reported.

The analysis shows a signal corresponding to the protonated molecule [M+H]⁺. This finding is crucial for confirming the molecular weight of the compound.

| Ion | Observed m/z |

| [M+H]⁺ | 159 |

This experimental result corresponds to the calculated molecular weight of the compound (C₅H₇ClN₄), confirming its identity. The characteristic isotopic pattern for a chlorine-containing compound would also be expected, with a prominent M+2 peak approximately one-third the intensity of the molecular ion peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the pyridazine ring system constitutes a chromophore that would be expected to absorb in the UV region. The specific wavelengths of maximum absorbance (λmax) would be influenced by the electronic effects of the chloro, hydrazinyl, and methyl substituents. However, specific experimental UV-Vis data for this compound is not documented in available scientific sources.

X-ray Crystallography for Single Crystal Structure Determination

No published single-crystal X-ray diffraction data for this compound could be located.

Analysis of Intermolecular and Intramolecular Interactions

Without crystallographic data, a definitive analysis of the intermolecular and intramolecular interactions, including hydrogen bonding and other non-covalent forces within the crystal lattice of this compound, cannot be performed.

Hirshfeld Surface Analysis and Crystal Packing

A Hirshfeld surface analysis, which is contingent on high-quality single-crystal X-ray diffraction data, has not been reported for this compound. Consequently, a quantitative and visual analysis of its crystal packing and intermolecular contacts is not possible.

Powder X-ray Diffraction (PXRD) Studies

No powder X-ray diffraction patterns or related studies for this compound are available in the public domain.

Computational and Theoretical Investigations of 6 Chloro 3 Hydrazinyl 4 Methylpyridazine

Density Functional Theory (DFT) Calculations

No specific peer-reviewed studies detailing DFT calculations for 6-Chloro-3-hydrazinyl-4-methylpyridazine were found. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, which could provide significant insights into the molecule's behavior.

Information regarding the optimized geometry, bond lengths, bond angles, and conformational analysis of this compound is not available in the public scientific record. Such studies are fundamental for understanding the molecule's three-dimensional structure and stability.

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound has not been published. These parameters are crucial for predicting a molecule's chemical reactivity and kinetic stability.

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.

A Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular and intermolecular bonding and interactions, has not been reported for this specific compound.

Prediction of Spectroscopic Parameters (e.g., IR, NMR) from Theoretical Models

While experimental spectroscopic data may exist in proprietary databases, theoretical predictions of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound, derived from computational models, are not present in publicly accessible research. Such theoretical spectra are invaluable for complementing and interpreting experimental data.

The absence of this computational data highlights a significant gap in the scientific understanding of this compound. Future theoretical studies are necessary to build a comprehensive profile of this compound, which could, in turn, guide further experimental research and potential applications.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound have not been extensively reported in publicly available literature, the application of this computational method to pyridazine (B1198779) derivatives has been a subject of scientific inquiry. hillsdale.eduimpactfactor.org MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of molecular systems. researchgate.net

For pyridazine derivatives, MD simulations can be employed to understand their interactions with biological targets, such as enzymes or receptors. impactfactor.org These simulations can reveal the stability of ligand-protein complexes, conformational changes, and the key interactions that govern binding affinity. impactfactor.orgresearchgate.net The GROMACS (Groningen Machine for Chemical Simulations) package is a commonly used software for performing MD simulations on such organic molecules. hillsdale.eduimpactfactor.org

In a typical MD simulation study of a pyridazine derivative interacting with a protein, the system is solvated in a water box, and the trajectories of all atoms are calculated by integrating Newton's laws of motion. impactfactor.org Analysis of these trajectories can provide valuable information on parameters like root-mean-square deviation (RMSD) to assess the stability of the complex, radius of gyration to understand its compactness, and the number of hydrogen bonds to identify key binding interactions. impactfactor.org Such computational studies are instrumental in the rational design of new therapeutic agents. researchgate.net

Structure Activity Relationship Sar Studies in Pyridazine Hydrazine Frameworks

Design Principles for Structural Modification of 6-Chloro-3-hydrazinyl-4-methylpyridazine Analogues

The design of analogues based on the this compound scaffold is guided by several key principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. These principles often involve modifications at three primary sites: the pyridazine (B1198779) ring, the hydrazine (B178648) linker, and the terminal group attached to the hydrazine.

One common strategy involves the derivatization of the hydrazinyl group to form hydrazones. This is achieved by reacting the hydrazinylpyridazine with various aldehydes and ketones. The rationale behind this approach is that the resulting hydrazone moiety (-NH-N=CH-) introduces a Schiff base, which can participate in various interactions with biological targets. The nature of the substituent on the aldehyde or ketone plays a critical role in determining the biological activity of the resulting hydrazone. For instance, the introduction of aromatic and heteroaromatic rings can lead to compounds with significant cytotoxic activities.

Another important design consideration is the modification of the pyridazine ring itself. The chlorine atom at the 6-position is a key feature, and its replacement with other substituents can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with target proteins. Similarly, the methyl group at the 4-position can be varied to explore the impact of steric bulk in this region of the molecule.

Furthermore, the hydrazine linker can be incorporated into a new heterocyclic ring system. For example, intramolecular cyclization of 6-chloropyridazin-3-yl hydrazones can lead to the formation of fused ring systems like nih.govnih.govnih.govtriazolo[4,3-b]pyridazines. This strategy rigidifies the molecule's conformation, which can lead to a more favorable binding entropy and enhanced activity.

The table below summarizes some of the key design principles and the resulting structural modifications.

| Design Principle | Structural Modification | Rationale |

| Hydrazone Formation | Reaction of the hydrazinyl group with aldehydes/ketones | Introduction of a Schiff base for enhanced biological interactions. |

| Substitution on the Pyridazine Ring | Replacement of the 6-chloro or 4-methyl group | Modulation of electronic and steric properties to optimize target binding. |

| Cyclization of the Hydrazine Linker | Formation of fused heterocyclic rings (e.g., triazolopyridazines) | Conformational rigidification to improve binding affinity. |

Methodologies for Investigating the Impact of Substituents on Molecular Interactions

To understand how different substituents on the this compound framework affect molecular interactions and biological activity, a variety of in vitro methodologies are employed. These techniques are crucial for establishing a clear SAR.

In Vitro Cytotoxicity Assays: A primary method for assessing the biological activity of newly synthesized analogues is through in vitro cytotoxicity screening against various cancer cell lines. Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. By exposing cancer cell lines to a range of concentrations of the test compounds, the half-maximal inhibitory concentration (IC50) can be determined. This value represents the concentration of the compound required to inhibit the growth of 50% of the cell population and is a key parameter in SAR studies. For example, a study on 6-chloropyridazin-3-yl hydrazones and their cyclized triazolo[4,3-b]pyridazine derivatives evaluated their cytotoxic activities against Acute Lymphoblastic Leukemia (ALL) cell lines (SB-ALL and NALM-6) and a human breast adenocarcinoma cell line (MCF-7). nih.gov

Enzyme Inhibition Assays: When the molecular target of the compound series is a specific enzyme, in vitro enzyme inhibition assays are performed. These assays directly measure the ability of the compounds to inhibit the activity of the target enzyme. The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The choice of assay depends on the enzyme being studied and can involve various detection methods, such as spectrophotometry, fluorescence, or luminescence.

Binding Affinity Assays: To quantify the strength of the interaction between a compound and its target protein, binding affinity assays are conducted. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays can provide quantitative data on binding constants like the dissociation constant (Kd) or the inhibition constant (Ki). This information is invaluable for understanding the SAR at a molecular level.

Apoptosis Assays: To elucidate the mechanism of cell death induced by active compounds, apoptosis assays are often performed. These can include techniques like flow cytometry with Annexin V/propidium iodide staining to differentiate between apoptotic and necrotic cells, and caspase activity assays to measure the activation of key enzymes in the apoptotic pathway. For instance, potent cytotoxic compounds from the 6-chloro-3-substituted- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine series were shown to induce apoptosis in NALM-6 cells through the activation of caspase 3/7. nih.gov

Computational Approaches in SAR Studies (e.g., Molecular Docking, QSAR)

Computational methods are increasingly integral to SAR studies, providing valuable insights into the molecular interactions that govern biological activity and guiding the design of new, more potent analogues.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. For derivatives of this compound, molecular docking can be used to visualize how different substituents interact with the amino acid residues of a target protein. For example, a molecular docking study of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone was performed to predict its binding mode within the active sites of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases. nih.gov The study identified key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. nih.gov Such studies can explain observed SAR trends and help in the rational design of new inhibitors with improved binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and correlating them with their measured biological activity (e.g., IC50 values), a predictive model can be developed. This model can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates. While specific QSAR studies on this compound were not identified, this methodology is widely applied to pyridazine derivatives to guide drug design.

The general workflow for a QSAR study is outlined below:

Data Set Selection: A series of compounds with known chemical structures and biological activities is compiled.

Molecular Descriptor Calculation: A wide range of descriptors representing the physicochemical properties of the molecules are calculated.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

Correlation of Structural Variations with Binding Affinity and Selectivity in In Vitro Systems

The systematic structural modification of the this compound scaffold allows for the elucidation of key correlations between structural features and in vitro biological activity.

A study on a series of 6-chloropyridazin-3-yl hydrazones and their cyclized 6-chloro-3-substituted- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives revealed important SAR insights based on their cytotoxic activity against leukemia and breast cancer cell lines. nih.gov The results indicated that the triazolo[4,3-b]pyridazine derivatives generally exhibited better cytotoxicity than their hydrazone precursors, suggesting that the rigid, fused ring system is beneficial for activity. nih.gov

Within the series of triazolo[4,3-b]pyridazine analogues, the nature of the substituent at the 3-position had a significant impact on their cytotoxic potency. The table below presents the in vitro cytotoxic activity (IC50) of selected 6-chloro-3-substituted- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines against the NALM-6 cell line. nih.gov

| Compound | 3-Substituent | IC50 (µM) against NALM-6 |

| 4f | 4-Fluorophenyl | 1.14 |

| 4j | 4-(Trifluoromethyl)phenyl | 3.7 |

| 4q | 2-Naphthyl | 1.64 |

| Doxorubicin (Reference) | - | 0.167 |

From this data, it can be observed that the presence of a 4-fluorophenyl group at the 3-position (compound 4f ) resulted in the most potent cytotoxic activity among the selected compounds. nih.gov The 2-naphthyl substituent (compound 4q ) also conferred strong activity, while the 4-(trifluoromethyl)phenyl group (compound 4j ) was slightly less potent. nih.gov These findings highlight the importance of the electronic and steric properties of the substituent at this position for achieving high cytotoxic potency.

In a complementary computational study, the binding interactions of a 6-chloropyridazin-3-yl hydrazone derivative with EGFR and HER2 kinases were investigated through molecular docking. nih.gov The predicted binding energies and interactions are summarized below.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| EGFR | -8.0 | Met793, Leu718, Val726, Ala743, Lys745, Cys797 |

| HER2 | -7.5 | Met801, Leu726, Val734, Ala751, Lys753, Cys805 |

The molecular docking results suggest that the compound preferentially targets EGFR over HER2, as indicated by the lower binding energy. nih.gov The interactions with key amino acid residues in the kinase active site, such as hydrogen bonding and hydrophobic interactions, are crucial for the binding affinity. nih.gov This type of data, when combined with in vitro assay results for a series of analogues, can provide a detailed understanding of the molecular basis for selectivity.

Applications of 6 Chloro 3 Hydrazinyl 4 Methylpyridazine in Chemical Sciences Research

Utility in Materials Science Research

The unique electronic properties and reactive functional groups of 6-Chloro-3-hydrazinyl-4-methylpyridazine and related pyridazine (B1198779) structures lend themselves to applications in materials science, particularly in the synthesis of functional organic molecules and coordination complexes.

While direct applications of this compound in optoelectronics are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds is of significant interest in this field. Electron-deficient heterocycles, such as pyrazine (B50134) and phenothiazine (B1677639) derivatives, are known to improve the electron-transporting properties of materials used in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.netrsc.org These scaffolds are incorporated into conjugated materials to modify their photoluminescence, electroluminescence, and electrochemical characteristics, which are crucial for applications in bulk hetero-junction solar cells and dye-sensitized solar cells. researchgate.netelsevierpure.com The pyridazine core, with its two adjacent nitrogen atoms, imparts specific electronic characteristics that could potentially be exploited in the design of new optoelectronic materials.

Pyridazine-based molecules are effective ligands for the formation of organometallic complexes due to the coordinating ability of their nitrogen atoms. Research has demonstrated that pyridazine derivatives can act as ligands for various transition metals, including ruthenium, copper, palladium, and nickel. acs.orgresearchgate.net For instance, 3,6-disubstituted pyridazines have been used to create binuclear ruthenium(II) complexes that exhibit catalytic activity in the oxidation of alkenes. acs.org Similarly, tridentate pyridazine ligands have been shown to coordinate with first-row transition metals like cobalt, nickel, and zinc, with the substituents on the pyridazine ring influencing the stoichiometry and structure of the resulting complexes. researchgate.net The this compound molecule possesses multiple potential coordination sites—the two nitrogen atoms of the pyridazine ring and the two nitrogen atoms of the hydrazinyl group—making it a candidate for designing novel mono- or polynuclear metal complexes with potential catalytic applications.

The hydrazinyl functional group is a key component in the design of fluorescent probes for the detection of various analytes, including hydrazine (B178648) itself and biological carbonyl species (aldehydes and ketones). researchgate.netmdpi.commdpi.com The operating principle often involves a reaction between the hydrazinyl moiety and the target analyte, which leads to a change in the molecule's electronic structure and results in a "turn-on" fluorescent signal. mdpi.com For example, a non-fluorescent probe containing a hydrazine group can react with carbonyl moieties to form a stable and highly fluorescent hydrazone product. researchgate.net Given that this compound contains an accessible hydrazinyl group attached to a heterocyclic core, it represents a viable scaffold for the synthesis of new fluorescent probes for applications in chemical sensing and bioimaging.

Research as Agrochemical Precursors and Active Compounds

The pyridazine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent herbicidal activity. The presence of a chlorine atom at the 6-position of the pyridazine ring is a particularly important feature for biological activity.

Extensive research has identified pyridazine derivatives as a promising class of herbicides. researchgate.net Studies have shown that compounds featuring a 3-phenoxypyridazine (B2931075) structure exhibit significant pre-emergence herbicidal effects against common weeds like barnyardgrass, while showing no injury to rice plants. tandfonline.com The development of novel pyridazine herbicides targeting the phytoene (B131915) desaturase (PDS) enzyme, a critical component in carotenoid biosynthesis, is an active area of research. acs.org

Notably, structure-activity relationship studies have revealed that a 6-chloro substituent on the pyridazine ring is a key group for enhancing post-emergence herbicidal activity. acs.org This highlights the potential of this compound as a precursor for new agrochemicals. The hydrazinyl group can be readily converted into other functional groups or used to link the 6-chloropyridazine core to other molecular fragments, allowing for the systematic exploration of new herbicidal compounds. One known metabolite of the commercial herbicide Pyridate is Pyridafol, a 6-chloro-3-phenyl-pyridazine derivative, further cementing the importance of this chemical scaffold in agriculture. nih.gov

| Pyridazine Derivative Class | Key Structural Feature(s) | Type of Herbicidal Activity | Target Weeds/Properties | Reference |

|---|---|---|---|---|

| 3-Phenoxypyridazines | Phenoxy group at C3 | Pre-emergence | Effective against barnyardgrass and spikerush. | tandfonline.com |

| 4-(3-Trifluoromethylphenyl)pyridazines | Phenoxy group at C3, Trifluoromethylphenyl at C4 | Bleaching and herbicidal | Electron-withdrawing groups on the phenoxy ring enhance activity. | nih.gov |

| 3-Halo-6-phenoxypyridazines | Halogen at C3, Phenoxy group at C6 | Pre-emergence | Showed effects against radish and millet. | tandfonline.com |

| Pyridazine Carboxamides | Chloro group at C6 | Post-emergence | The 6-Cl group is critical for activity against broadleaf weeds. Targets the PDS enzyme. | acs.org |

Role as a Synthetic Scaffold in Medicinal Chemistry Research

This compound is a highly valuable scaffold in medicinal chemistry. The hydrazinyl and chloro groups serve as versatile chemical handles, allowing for the construction of more complex, fused heterocyclic systems with a wide range of biological activities. The pyridazine core itself is found in several therapeutic agents, underscoring its importance as a pharmacophore. nih.govresearchgate.net

The hydrazinyl group is particularly useful as it can react with aldehydes and ketones to form hydrazones. These intermediates can then undergo intramolecular oxidative cyclization to yield fused ring systems, such as the biologically active tandfonline.comacs.orgnih.govtriazolo[4,3-b]pyridazines. nih.gov This synthetic strategy has been employed to create a series of compounds evaluated for their cytotoxic effects against leukemia and breast cancer cell lines. nih.gov In these studies, several triazolopyridazine derivatives exhibited potent activity, inducing apoptosis in cancer cells.

| Starting Scaffold/Precursor | Resulting Compound Class | Investigated Biological Activity | Reference |

|---|---|---|---|

| 6-Chloropyridazin-3-yl hydrazones | tandfonline.comacs.orgnih.govTriazolo[4,3-b]pyridazines | Cytotoxicity against leukemia and breast cancer cells | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Pyridazinotriazines | Antiviral (Hepatitis A Virus) | nih.gov |

| 6-Chloropyridazin-3-amine | Imidazo[1,2-b]pyridazines | Antikinetoplastid (anti-parasitic) | mdpi.com |

| 4,6-Dichloropyridazine-3-carboxylate | Pyridopyridazines | HPK1 inhibition (cancer) | researchgate.net |

Design and Synthesis of Pyridazine-Based Inhibitors for Specific Biological Targets (e.g., Enzymes, Receptors)

The scaffold of this compound is a cornerstone in the rational design of pyridazine-based inhibitors targeting critical biological molecules like enzymes and receptors. The inherent physicochemical properties of the pyridazine ring, such as its capacity for hydrogen bonding and π-π stacking interactions, make it an attractive component in drug discovery. nih.gov The hydrazinyl moiety of the title compound is particularly reactive and is frequently utilized to construct fused heterocyclic systems known to possess inhibitory activities.

One of the most common applications is the synthesis of elsevierpure.comrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives. Research has demonstrated that these fused-ring systems can be potent cytotoxic agents and enzyme inhibitors. For example, derivatives synthesized from the related precursor 6-chloro-3-hydrazinopyridazine have been shown to form potent cytotoxic agents against Acute Lymphoblastic Leukemia (ALL) cell lines. nih.gov Certain resulting triazolo[4,3-b]pyridazine compounds, such as those bearing specific substituted phenyl rings, exhibited significant cytotoxic activity, inducing apoptosis in cancer cells through the activation of caspase 3/7 pathways. nih.gov This highlights the role of the pyridazine core in directing molecules to biological targets to elicit a specific cellular response.

Further studies have identified triazolo-pyridazine derivatives as promising inhibitors for specific enzymes, such as the c-Met kinase, which is often overexpressed in cancer cells. nih.gov The triazolo-pyridazine core acts as a key pharmacophore that can effectively bind within the hinge region of the kinase. nih.gov Similarly, hydrazone derivatives, formed by condensing the hydrazinyl group with aldehydes, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases. Molecular docking studies of a 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone showed strong binding in the EGFR pocket, indicating its potential as a potent inhibitor. nih.gov

The versatility of the pyridazine scaffold extends to other fused systems like imidazo[1,2-b]pyridazines, which have been developed as agents against kinetoplastids and as ligands for detecting β-Amyloid plaques associated with Alzheimer's disease. nih.govmdpi.com These examples underscore the strategic importance of this compound and its analogues as starting points for generating libraries of potential therapeutic agents.

| Precursor/Core Structure | Resulting Compound Class | Biological Target/Activity | Key Findings |

|---|---|---|---|

| 6-Chloropyridazin-3-yl hydrazone | elsevierpure.comrsc.orgresearchgate.netTriazolo[4,3-b]pyridazine | Cytotoxicity in Leukemia Cells (SB-ALL, NALM-6) | Compounds induced apoptosis via caspase 3/7 activation, with IC50 values in the low micromolar range. nih.gov |

| Triazolo-pyridazine | Aromatic (Heterocycle)-Coupled Azole Units | c-Met Kinase Inhibition | Derivatives showed significant cytotoxicity against c-Met overexpressed cancer cell lines (A549, MCF-7, HeLa). nih.gov |

| 6-Chloropyridazin-3-yl)hydrazone | Hydrazone Derivative | EGFR and HER2 Kinase Inhibition | In silico studies showed strong binding to the EGFR binding pocket, suggesting potent inhibitory action. nih.gov |

| 3-Amino-6-halopyridazine | Imidazo[1,2-b]pyridazine (B131497) | Antikinetoplastid Activity (T. b. brucei) | A 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative showed good in vitro activity. mdpi.com |

| 3-Amino-6-halopyridazine | Imidazo[1,2-b]pyridazine | β-Amyloid Plaque Binding | Derivatives showed high binding affinity (Ki = 11.0 nM) to synthetic Aβ plaques. nih.gov |

Precursor for Advanced Heterocyclic Ring Systems

The chemical reactivity of this compound makes it an exceptionally valuable precursor for the synthesis of more complex, fused heterocyclic ring systems. The hydrazinyl group (-NHNH2) is a potent binucleophile, enabling it to react with a variety of electrophilic reagents to form new rings.

A primary application is the construction of the elsevierpure.comrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine system. This is typically achieved through cyclocondensation reactions. For instance, reacting this compound with formic acid leads to the formation of 6-chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine. In this reaction, the hydrazinyl group reacts with the carboxylic acid to form a hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused triazole ring. A more general method involves first forming a hydrazone by reacting the hydrazinylpyridazine with an aldehyde, followed by intramolecular oxidative cyclization to yield the triazolopyridazine. nih.gov

Beyond triazoles, the hydrazinyl group can be used to construct other five-membered heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds, such as acetylacetone, leads to the formation of N-pyridazinyl pyrazole (B372694) derivatives. This reaction proceeds via initial condensation to form a hydrazone, followed by cyclization onto the second carbonyl group. Similarly, reactions with α,β-unsaturated carbonyl compounds (chalcones) can yield pyrazoline-substituted pyridazines.

The presence of the chloro substituent on the pyridazine ring provides an additional site for modification. This allows for sequential reactions where the heterocyclic system is first constructed via the hydrazinyl group, and the chloro group is subsequently displaced by another nucleophile in an SNAr reaction. This dual reactivity enhances the utility of this compound as a building block, enabling the synthesis of a wide array of polysubstituted fused heterocycles with diverse chemical and biological properties. nih.gov

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| This compound | Formic Acid | elsevierpure.comrsc.orgresearchgate.netTriazolo[4,3-b]pyridazine | Cyclocondensation |

| 6-Chloropyridazin-3-yl hydrazone | Iodobenzene (B50100) diacetate (oxidant) | elsevierpure.comrsc.orgresearchgate.netTriazolo[4,3-b]pyridazine | Intramolecular Oxidative Cyclization nih.gov |

| Hydrazinyl-heterocycle (general) | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | N-heterocyclyl-pyrazole | Cyclocondensation |

| 3-Amino-6-chloropyridazine | 1,3-Dichloroacetone | Imidazo[1,2-b]pyridazine | Cyclocondensation mdpi.com |

Development of Chemical Probes for Biological Pathways

Chemical probes are specialized molecules designed to study and visualize biological processes in living systems. The pyridazine core, derivable from precursors like this compound, is being increasingly incorporated into the design of such probes, particularly fluorescent probes. These probes leverage the unique electronic and photophysical properties of the pyridazine ring system.

Derivatives such as imidazopyridazines have been successfully developed into polarity-sensitive fluorescent probes for imaging specific cellular components and environments. rsc.orgrsc.org For instance, researchers have synthesized probes that can target mitochondria and lipid droplets, allowing for the monitoring of polarity changes within these organelles. These probes have demonstrated the ability to distinguish between lung cancer tissues of varying differentiation stages based on fluorescence intensity, highlighting their potential in diagnostic applications. rsc.orgrsc.org The design often involves creating a donor-acceptor (D-A) system where the electron-deficient pyridazine or a fused derivative acts as the acceptor.

Furthermore, pyridazine-carbazole conjugates have been engineered as fluorescent probes for detecting volatile acids. elsevierpure.com In these systems, protonation of the pyridazine nitrogen atoms alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its absorption and emission spectra. elsevierpure.com This principle of acidochromism, where fluorescence properties change in response to pH or acid exposure, has been exploited to create sensors and even materials for data encryption. acs.org

While the direct synthesis of these advanced probes may involve multiple steps, the foundational heterocyclic scaffolds are often built from versatile precursors like this compound. The synthetic pathways established for creating fused pyridazine systems (as discussed in section 7.3.2) are directly applicable to the construction of the core structures of these chemical probes. Moreover, the cytotoxic compounds derived from this precursor (section 7.3.1) can themselves be considered a type of chemical probe, as they are used to investigate specific biological pathways, such as apoptosis, by observing their effect on cellular mechanisms like caspase activation. nih.gov

| Probe Core Structure | Probe Type | Sensing/Imaging Application | Mechanism of Action |

|---|---|---|---|

| Imidazopyridazine | Polarity-Sensitive Fluorescent Probe | Imaging lung cancer tissues; targeting mitochondria and lipid droplets. rsc.orgrsc.org | Fluorescence intensity changes in response to local environment polarity. rsc.orgrsc.org |

| Pyridazine-Carbazole | Fluorescent Probe | Volatile acid detection and security ink. elsevierpure.com | Protonation of the pyridazine ring alters intramolecular charge transfer (ICT), modulating fluorescence. elsevierpure.com |

| Tetrakis(4-methoxyphenyl)pyridazine | Fluorescent Probe | Acid sensing and data encryption. acs.org | Exhibits "turn-on" fluorescence and multicolor emission upon controlled protonation (acidochromism). acs.org |

| elsevierpure.comrsc.orgresearchgate.netTriazolo[4,3-b]pyridazine | Biological Pathway Probe | Inducing and studying apoptosis. nih.gov | Acts as a cytotoxic agent to trigger specific cellular pathways (e.g., caspase activation). nih.gov |

Future Research Directions

Development of Novel and Green Synthetic Pathways

The future of chemical manufacturing hinges on the adoption of environmentally benign and economically viable synthetic routes. For 6-Chloro-3-hydrazinyl-4-methylpyridazine, a shift away from traditional, often harsh, synthesis methods is a primary objective.

Current Synthesis Landscape and Future Green Alternatives

| Current Approach | Potential Green Alternative | Key Advantages of Green Approach |

| Multi-step classical synthesis | One-pot multi-component reactions (MCRs) | Reduced waste, higher atom economy, simplified purification |

| Use of hazardous solvents | Solvent-free reactions or use of green solvents (e.g., ionic liquids, supercritical fluids) | Minimized environmental impact, improved safety |

| High-energy reaction conditions | Microwave-assisted or ultrasound-assisted synthesis | Faster reaction times, lower energy consumption, potentially higher yields |

| Use of stoichiometric reagents | Catalytic approaches (e.g., biocatalysis, nanocatalysis) | Increased efficiency, recyclability of catalysts, reduced waste |

Future research should focus on the design and optimization of MCRs that can construct the this compound core in a single, efficient step. The exploration of biocatalytic methods, employing enzymes to carry out specific transformations, could also offer a highly selective and sustainable synthetic pathway. Furthermore, the development of solid-phase synthesis techniques could facilitate the creation of libraries of related compounds for high-throughput screening.

Exploration of Unconventional Derivatization Strategies

The functionalization of the this compound molecule is key to tuning its properties and expanding its utility. Moving beyond conventional derivatization, future research will explore more innovative approaches.

The hydrazinyl (-NHNH2) and chloro (-Cl) groups, along with the methyl (-CH3) group on the pyridazine (B1198779) ring, offer multiple sites for chemical modification. Unconventional strategies could involve:

Late-stage functionalization: Introducing new functional groups into the molecule at a late stage of the synthesis can rapidly generate a diverse range of derivatives. This can be achieved through C-H activation, allowing for the direct modification of the pyridazine ring or the methyl group.

Bio-orthogonal chemistry: Developing derivatives of this compound that can undergo bio-orthogonal reactions would enable their use as chemical probes in biological systems.

Flow chemistry: Utilizing microreactor technology for derivatization reactions can offer precise control over reaction parameters, leading to improved yields, selectivity, and safety, especially for highly reactive intermediates.

A study on the synthesis of 6-chloro-3-substituted- nih.govmdpi.commdpi.comtriazolo[4,3-b]pyridazines has demonstrated the potential for intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones, showcasing a pathway to complex heterocyclic systems. nih.gov This approach could be adapted for this compound to create novel fused ring structures with potentially unique biological activities.

Advanced Computational Modeling for Property Prediction and Design

In silico methods are becoming indispensable in modern chemical research, offering a way to predict molecular properties and guide experimental work, thereby saving time and resources.

Application of Computational Tools

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and spectroscopic properties. | Understanding of reaction mechanisms, prediction of reactive sites. |

| Molecular Dynamics (MD) Simulations | Simulation of the molecule's behavior in different environments (e.g., solvents, biological systems). | Insights into conformational preferences, interactions with other molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate molecular structure with biological activity or other properties. | Prediction of the properties of new derivatives, guiding the design of more potent compounds. |

By employing these computational tools, researchers can build a comprehensive understanding of the structure-property relationships of this compound and its derivatives. This knowledge will be crucial for the rational design of new molecules with tailored functionalities.

Integration of this compound into Complex Molecular Architectures

The unique structural and electronic properties of the this compound moiety make it an attractive building block for the construction of more complex molecular systems.

Future research in this area could focus on:

Supramolecular Chemistry: Utilizing the pyridazine ring's ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct self-assembling systems like metal-organic frameworks (MOFs) or supramolecular polymers.

Dendrimer and Polymer Chemistry: Incorporating the this compound unit into the backbone or as a peripheral group of dendrimers and polymers could impart novel electronic, optical, or catalytic properties to these materials.

Medicinal Chemistry: Using the compound as a scaffold for the synthesis of complex bioactive molecules. For instance, a "scaffold-hopping" strategy, as demonstrated in the development of antikinetoplastid agents from a 3-nitroimidazo[1,2-a]pyridine (B1296164) core to a 3-nitroimidazo[1,2-b]pyridazine (B98374) moiety, could be employed. mdpi.com This involves replacing a core part of a known active molecule with the this compound structure to discover new compounds with improved properties. mdpi.com

The synthesis of fused heterocyclic systems, such as pyrido[3,4-c]pyridazines, from pyridazine precursors highlights the potential for creating intricate polycyclic structures with diverse applications. mdpi.comresearchgate.net

Expanding Applications in Emerging Fields of Chemical Science

While pyridazine derivatives have established roles in pharmaceuticals and agrochemicals, future research should aim to explore their potential in new and emerging areas of chemical science.

Potential Emerging Applications

| Field | Potential Role of this compound Derivatives |

| Materials Science | Development of novel organic light-emitting diodes (OLEDs), sensors, or smart materials. |

| Catalysis | Design of new ligands for transition metal catalysts, or as organocatalysts themselves. |

| Chemical Biology | Creation of new fluorescent probes for imaging biological processes or as tools for targeted drug delivery. |

The exploration of these new frontiers will require interdisciplinary collaborations and a willingness to venture into uncharted scientific territory. The unique combination of functional groups in this compound provides a rich platform for the development of molecules that can address challenges in these exciting and rapidly developing fields.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 6-Chloro-3-hydrazinyl-4-methylpyridazine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves functionalizing the pyridazine core through nucleophilic substitution or hydrazine coupling. For example, hydrazine derivatives can be introduced via refluxing 6-chloro-3-chloromethylpyridine with hydrazine hydrate under anhydrous conditions . Optimization strategies include:

- Temperature control : Reactions often proceed at 80–100°C to avoid side products like cyclization byproducts.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while methanol is suitable for hydrazone formation .

- Stoichiometry : A 1:1.2 molar ratio of chloro precursor to hydrazine minimizes unreacted starting material.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.